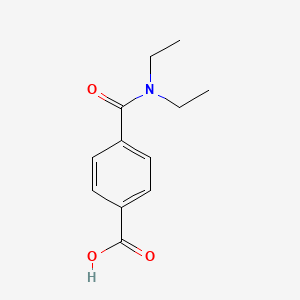
4-(Diethylcarbamoyl)benzoic acid
描述
4-(Diethylcarbamoyl)benzoic acid: is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzoic acid moiety substituted with a diethylcarbamoyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions: 4-(Diethylcarbamoyl)benzoic acid can be synthesized through the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation and high-performance liquid chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: 4-(Diethylcarbamoyl)benzoic acid can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of .
Reduction: The compound can be reduced to form .
Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like or in the presence of a catalyst such as .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
科学研究应用
4-(Diethylcarbamoyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Diethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The diethylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 4-(Dimethylcarbamoyl)benzoic acid
- 4-(Diethylamino)benzoic acid
- 4-(Diethylcarbamoyl)phenol
Comparison: 4-(Diethylcarbamoyl)benzoic acid is unique due to the presence of both the diethylcarbamoyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-(Dimethylcarbamoyl)benzoic acid has a similar structure but with a dimethylcarbamoyl group, which may result in different reactivity and biological activity. Similarly, 4-(Diethylamino)benzoic acid lacks the carbamoyl group, leading to different chemical behavior and applications.
属性
IUPAC Name |
4-(diethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZGEKOOJZWDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
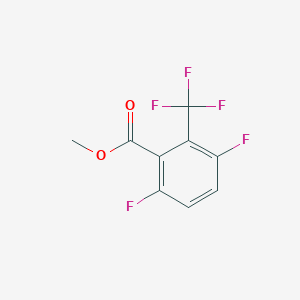
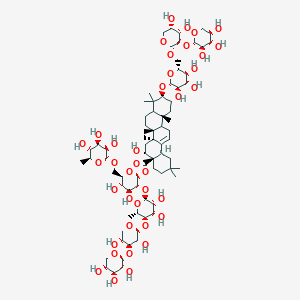
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2719365.png)
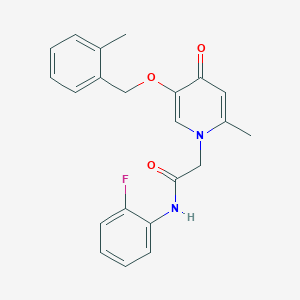
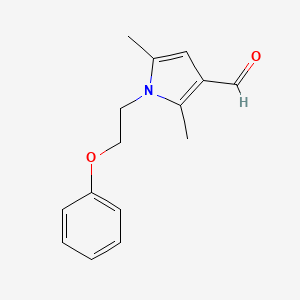
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2719369.png)
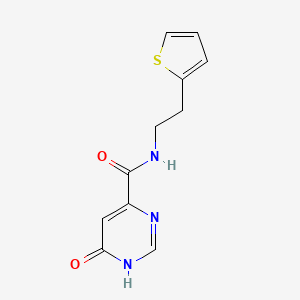
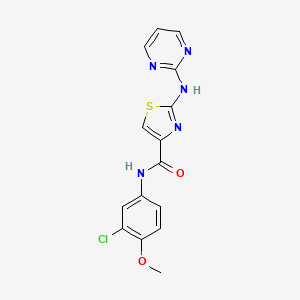
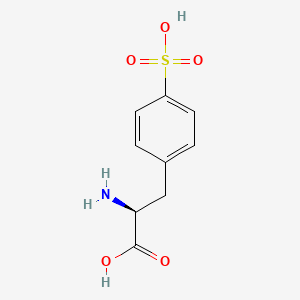
![4-[(tert-butyldimethylsilyl)oxy]-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2719377.png)
![2-(2-Chlorophenoxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2719378.png)
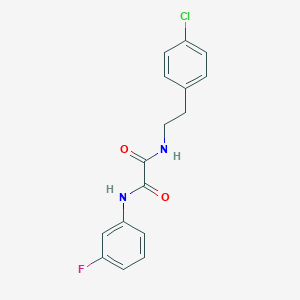
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2719380.png)
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)
